
2,6-Dichloropyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloropyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl3NO2S . It has a molecular weight of 246.5 . The compound is typically stored in refrigerated conditions .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H2Cl3NO2S/c6-4-1-3 (12 (8,10)11)2-5 (7)9-4/h1-2H . This indicates the presence of 5 carbon atoms, 2 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom in the molecule . Physical And Chemical Properties Analysis
This compound is a solid compound . It is typically stored in refrigerated conditions for stability .Aplicaciones Científicas De Investigación
Synthesis of Tetrahydropyridine and Other Derivatives
One significant application of 2,6-Dichloropyridine-4-sulfonyl chloride is in the synthesis of tetrahydropyridine derivatives. These compounds are generated through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions. This process efficiently yields sulfonated tetrahydropyridine derivatives, which are valuable in various chemical synthesis contexts due to their moderate to good yields and the involvement of sulfonyl radicals in the radical cyclization process (An & Wu, 2017).
Development of Antibacterial and Surface Active Agents
This compound has been utilized in creating antibacterial agents and surface-active agents. The synthesis of 1,2,4-triazole derivatives, which exhibit significant antibacterial activity and can function as surface-active agents, exemplifies its role in developing biologically active compounds (El-Sayed, 2006).
Catalysis and Synthesis Enhancement
This chemical is also instrumental in catalyzing the synthesis of complex molecules. For instance, ionic liquid sulfonic acid functionalized pyridinium chloride, a derivative of this compound, has been used as a catalyst in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, showcasing its utility in enhancing reaction efficiency and output (Moosavi‐Zare et al., 2013).
Functional Material Development
Moreover, this compound contributes to the development of materials with special properties, such as fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable solubility, thermal stability, and mechanical strength, making them suitable for various advanced applications, including in electronics due to their low dielectric constants (Liu et al., 2013).
Chemoselective Reactions and Functional Group Transformations
It plays a critical role in chemoselective reactions, particularly in transforming functional groups. For example, this compound is involved in synthesizing sulfonamides and sulfonyl fluorides from heteroaryl thiols, showcasing its versatility in facilitating various chemical transformations under mild conditions (Wright & Hallstrom, 2006).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2,6-dichloropyridine-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-5(7)9-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNOBXYWTQDDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

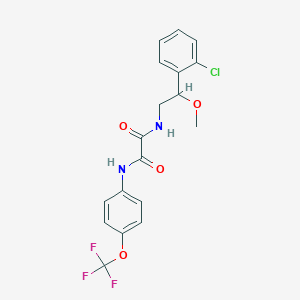
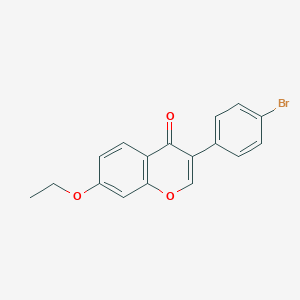
![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)
![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)

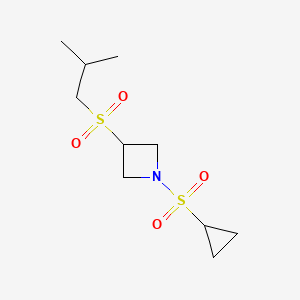
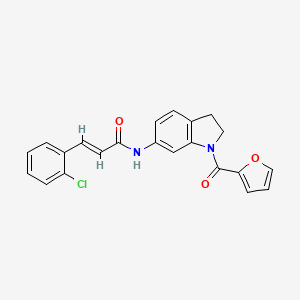
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2708103.png)
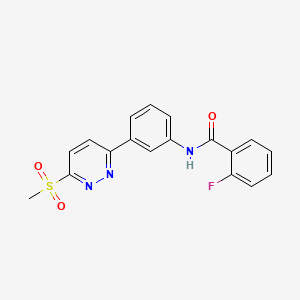
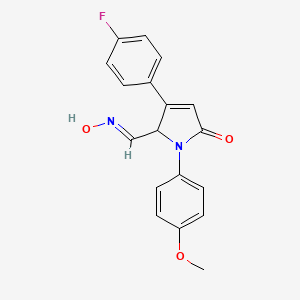
![N-Ethyl-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2708108.png)

